ethyl 4-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. The ethyl ester group at the 2-position and the formyl group at the 4-position on the pyrrole ring make it a valuable precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate derivatives has been explored in several studies. For instance, the compound has been used as a starting material for the synthesis of pyridazines through a series of chemical transformations, including rearrangement and condensation reactions . Additionally, it has been employed in the synthesis of various hydrazide-hydrazones by condensation with different hydrazides, leading to a range of pyrrole derivatives with diverse properties .
Molecular Structure Analysis
The molecular structure of ethyl 4-formyl-1H-pyrrole-2-carboxylate and its derivatives has been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as theoretical methods like density functional theory (DFT) . These studies have provided insights into the electronic structure, vibrational modes, and tautomeric forms of the molecules. Single crystal X-ray structural analysis has also been performed on related compounds to determine the precise molecular geometries and the nature of intermolecular interactions .
Chemical Reactions Analysis
The reactivity of ethyl 4-formyl-1H-pyrrole-2-carboxylate has been explored in various chemical reactions. It has been shown to undergo condensation reactions with hydrazides to form hydrazide-hydrazones . The compound also participates in azo-coupling reactions, as demonstrated by the synthesis of a 15N-labelled derivative through the reaction with diazotized aniline . Furthermore, the reactivity towards enamines has been investigated, leading to the formation of pyrrole-2-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-formyl-1H-pyrrole-2-carboxylate derivatives have been characterized through various spectroscopic and computational methods. Quantum chemical calculations have been used to evaluate thermodynamic parameters, indicating that the formation of these compounds is generally exothermic and spontaneous at room temperature . Vibrational spectral analysis has revealed the presence of intermolecular hydrogen bonding, which is significant for the stability and dimerization of these compounds . Additionally, the nonlinear optical properties and bonding characteristics have been assessed, suggesting potential applications in materials science .
Scientific Research Applications
Synthesis and Molecular Analysis
Ethyl 4-formyl-1H-pyrrole-2-carboxylate serves as a precursor in synthesizing various complex organic compounds. For instance, it has been used in the formation of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by a range of spectroscopic methods and quantum chemical calculations. This synthesis indicates that the compound is a strong electrophile and forms a dimer in the solid state through heteronuclear double hydrogen bonding (Singh et al., 2013). Another similar synthesis led to the production of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, showing multiple interactions and dimer formation through hydrogen bonding (Singh et al., 2013).
Structural and Vibrational Analysis
Ethyl 4-formyl-1H-pyrrole-2-carboxylate thiosemicarbazone, a derivative, has been synthesized and characterized, revealing insights into intra and intermolecular hydrogen bonding and weaker interactions. Quantum chemical calculations provided a detailed understanding of its molecular structure (Singh et al., 2012).
Conformational Studies
Conformational studies of derivatives like ethyl 5-formylpyrrole-2-carboxylate have been conducted using nuclear magnetic resonance, aiding in understanding the variations in spectra with temperature and providing activation parameters (Farnier & Drakenberg, 1975).
Applications in Synthesis of Other Compounds
Ethyl 4-formyl-1H-pyrrole-2-carboxylate has been utilized in various synthetic pathways. For example, it has been used in the synthesis of 1,2,4-trisubstituted pyrroles, showcasing its versatility in creating structurally diverse compounds (Štětinová et al., 2005).
Industrial Synthesis Techniques
Its potential in industrial synthesis has been highlighted in studies like the efficient synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, demonstrating the compound's applicability in larger-scale production processes (Yuan Rong-xin, 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSAWXIWWNJTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313577 | |
Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
CAS RN |
7126-57-0 | |
Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7126-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7126-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.